molecular formula C5H10N2O2 B13785902 Acetamide, N-nitroso-N-propyl- CAS No. 67809-15-8

Acetamide, N-nitroso-N-propyl-

Cat. No.: B13785902
CAS No.: 67809-15-8
M. Wt: 130.15 g/mol
InChI Key: PPGQNFVRUSFPKG-UHFFFAOYSA-N
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Description

Structurally, it is represented as CH₃CON(NO)CH₂CH₂CH₃.

Properties

CAS No.

67809-15-8

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-nitroso-N-propylacetamide

InChI

InChI=1S/C5H10N2O2/c1-3-4-7(6-9)5(2)8/h3-4H2,1-2H3

InChI Key

PPGQNFVRUSFPKG-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)C)N=O

Origin of Product

United States

Preparation Methods

Nitrosation of N-propylacetamide

The most direct and commonly reported method for preparing Acetamide, N-nitroso-N-propyl- is through the nitrosation of N-propylacetamide. This involves reacting N-propylacetamide with nitrosating agents, typically generated in situ from nitrite salts and acids.

  • Reaction Conditions : The nitrosation usually occurs under acidic conditions, where sodium nitrite reacts with hydrochloric acid or acetic acid to form nitrous acid, which then nitrosates the secondary amide nitrogen.

  • Mechanism : The secondary amide nitrogen of N-propylacetamide is nucleophilic enough to react with the electrophilic nitrosonium ion (NO+), leading to the formation of the N-nitroso derivative.

  • Typical Procedure : A solution of N-propylacetamide is cooled, and a mixture of sodium nitrite and acid is added slowly to control the reaction temperature and avoid side reactions. The reaction mixture is stirred until completion, followed by isolation of the product via crystallization or extraction.

Alternative Nitrosation Using Nitric Oxide Gas

A patented method describes the preparation of nitrosamines by direct reaction of secondary amines with nitric oxide gas under controlled pressure and temperature conditions.

  • Process Details : For example, a stainless steel autoclave is charged with the amide and an inert solvent such as n-hexane. After evacuation and nitrogen flushing, nitric oxide gas is introduced to a set pressure (e.g., 390 psi). The reaction is carried out at elevated temperatures (around 100 °C) with intermittent repressurization to maintain nitric oxide concentration.

  • Advantages : This method can achieve high conversion rates (up to 88%) and yields (up to 98%) with good control over purity. It avoids the use of strong acids and can be more selective for the nitrosation of the nitrogen atom.

Multi-step Synthesis of N-propylacetamide Precursor

Since the nitrosation requires N-propylacetamide as the starting material, its preparation is crucial.

  • Industrial Synthesis of N-propylacetamide : A process involves the synthesis of di-n-propylacetamide via several steps starting from di-n-propyl ketone. The ketone reacts with alkali metal cyanide or hydrocyanic acid to form di-n-propylketone cyanohydrin. This intermediate is then treated with concentrated mineral acids (e.g., sulfuric acid) at controlled temperatures (20–140 °C) to rearrange into n-propyl-n-propylidene acetamide, which can be hydrogenated to di-n-propylacetamide.

  • Process Optimization : The patented process reduces the number of reaction stages to three, improving economic viability compared to older methods requiring five to seven stages. The reaction conditions are optimized to minimize side products and facilitate purification.

Comparative Analysis of Preparation Methods

Preparation Method Starting Material Reaction Conditions Yield and Purity Advantages Disadvantages
Nitrosation of N-propylacetamide with NaNO2/HCl or AcOH N-propylacetamide Acidic aqueous medium, low temperature control Moderate to high yield; purity depends on workup Simple, well-established Requires careful acid handling; possible side reactions
Nitric oxide gas reaction in autoclave N-propylacetamide Elevated pressure (200–390 psi), 100 °C High conversion (88%), high yield (98%) High selectivity, less acid use Requires specialized equipment
Multi-step synthesis of N-propylacetamide precursor Di-n-propyl ketone Cyanohydrin formation, acid rearrangement, hydrogenation High yield for precursor; purity depends on steps Industrial scalability, cost-effective Multi-step, complex process

Research Outcomes and Observations

  • The nitrosation of secondary amides like N-propylacetamide is well-documented as a reliable route to N-nitroso derivatives, with reaction efficiency influenced by acid strength, temperature, and nitrite concentration.

  • The use of nitric oxide gas under pressure offers an alternative that can improve yield and reduce impurities, as demonstrated in industrial patents.

  • The precursor synthesis from di-n-propyl ketone is industrially feasible and cost-effective, providing a practical route to obtain N-propylacetamide for subsequent nitrosation.

  • Workup procedures typically involve neutralization with dilute bases (e.g., sodium hydroxide or ammonia) and filtration to isolate the nitrosamide product, which often precipitates as a solid.

Summary Table of Key Preparation Parameters

Parameter Nitrosation with NaNO2/Acid Nitric Oxide Gas Method Precursor Synthesis from Di-n-propyl Ketone
Temperature Range 0–25 °C (controlled) 100 °C 20–140 °C (varies by step)
Reaction Time 1–3 hours Up to 18 hours Multiple hours per step
Pressure Atmospheric 200–390 psi Atmospheric
Solvent Aqueous acidic solution Inert solvent (e.g., n-hexane) None (neat or solvent as needed)
Yield Moderate to high High High for precursor
Safety Considerations Handling of acids and nitrites Handling pressurized NO gas Handling cyanides and strong acids

Chemical Reactions Analysis

Photolytic Degradation

NNPAA undergoes photolysis under UV light, a common pathway for nitrosamines. The NN bond cleaves homolytically, generating radicals:

  • Primary products : A propylamino radical (CH₃CH₂CH₂N·) and nitric oxide (NO·) .

  • Secondary reactions : Radical recombination or further oxidation can yield formaldehyde, methylamine, and nitrite/nitrate species .

Key factors :

  • Reaction rates increase in acidic aqueous solutions due to enhanced zwitterionic character of the nitroso group .

  • Oxygen presence accelerates decomposition via peroxynitrite (ONOO⁻) formation .

Thermal Decomposition

Heating NNPAA promotes NN bond cleavage, similar to N-nitrosodimethylamine (NDMA):

  • Products : N-propylacetamide and nitric oxide (NO) .

  • Mechanism : Homolytic scission followed by NO release, with potential for alkyl radical formation .

Reactions with Nucleophiles

The nitroso nitrogen in NNPAA is electrophilic, enabling nucleophilic attack:

Organometallic Reagents

  • Grignard reagents (R₃MgX) or organolithium compounds (R₃Li) attack the nitroso nitrogen, forming unstable oxy-hydrazine intermediates (20 ), which eliminate to yield:

    • Hydrazones (21 ) or azomethine imines (22 ) .

    • Example: Reaction with phenylmagnesium bromide produces N-phenyl hydrazine derivatives .

Hydrolysis

  • Acidic or alkaline conditions trigger hydrolysis:

    • Denitrosation : Treatment with 3% HBr removes the nitroso group, regenerating N-propylacetamide .

    • Amidoxime formation : In concentrated acidic solutions, amidoximes (e.g., 36 ) form via intermolecular reactions .

Electrophilic Alkylation

NNPAA reacts with alkylating agents (e.g., trialkyloxonium salts) to form O-alkoxydiazenium salts (6 ):

  • Intermediate stability : These salts undergo O-dealkylation or N-dealkylation, recovering the parent nitrosamine or yielding N-dealkylated products .

  • Example: Reaction with methyl fluorosulfonate produces O-methylated intermediates, which decompose to methylated amines .

Oxidation and Atmospheric Degradation

In the atmosphere, NNPAA reacts with hydroxyl radicals (·OH) and undergoes photolysis:

  • Half-life : Estimated at ~16 hours for ·OH-mediated degradation .

  • Products : Formamide derivatives (e.g., N-methylformamide) and oxidized nitrogen species (NOₓ) .

Synthetic Pathways

NNPAA is synthesized via nitrosation of N-propylacetamide:

  • Conditions : Acidic environment (e.g., HCl) with nitrite (NO₂⁻) .

  • Mechanism : Nitrous acid (HNO₂) reacts with the secondary amine group of N-propylacetamide .

Stability and Environmental Fate

  • Aqueous stability : Hydrolyzes slowly at neutral pH but rapidly under acidic/basic conditions .

  • Environmental mobility : High solubility in water increases leaching potential into groundwater .

  • Carcinogenicity : Likely carcinogenic via DNA alkylation after metabolic activation, analogous to NDMA .

Scientific Research Applications

Synthetic Applications

2.1 Reactivity with Electrophiles

Acetamide, N-nitroso-N-propyl- can act as a synthetic equivalent of secondary amine α-carbanions. This property enables its use in reactions with various electrophiles, facilitating the formation of substituted amines through a one-pot procedure involving nitrosation followed by nucleophilic attack .

2.2 Cascade Reactions

The compound has also been utilized in cascade reactions, where it can undergo nitrosation followed by intermolecular addition-elimination processes. Such reactions have been shown to yield complex products with high efficiency under optimized conditions .

Toxicological Studies

3.1 Carcinogenicity and Health Effects

Numerous studies have investigated the toxicological profile of N-nitrosamines, including acetamide, N-nitroso-N-propyl-. Research indicates that exposure to this compound can lead to significant liver damage and carcinogenic effects in laboratory animals . The primary health concerns associated with N-nitrosamines include:

  • Liver Damage: Acute exposure has shown evidence of hepatotoxicity, including necrosis and increased liver weight.
  • Carcinogenic Effects: Animal studies have demonstrated that chronic exposure can result in tumors in various organs, including the liver and lungs .

Regulatory Perspectives

Regulatory agencies have established acceptable intake limits for various N-nitrosamine structures due to their potential health risks. For instance, the European Medicines Agency has conducted assessments regarding the presence of nitrosamine impurities in medicinal products and has set limits based on safety evaluations .

Table 1: Summary of Toxicological Studies on Acetamide, N-nitroso-N-propyl-

Study ReferenceExposure LevelObserved EffectsSpecies
Druckrey et al. (1967)40 mg/kg/dayHepatotoxicityMice
Kaminiski et al. (1989)10 mg/kg/dayNecrosisRats
Terashima et al. (2015)10 mg/kg/dayLiver damageRats

These studies highlight the compound's significant hepatotoxic effects at varying doses, emphasizing the need for careful handling and regulation.

Mechanism of Action

The mechanism of action of Acetamide, N-nitroso-N-propyl- involves the formation of DNA adducts, which can lead to mutations and cancer. The nitroso group is highly reactive and can interact with nucleophilic sites in DNA, causing alkylation and subsequent genetic mutations. This compound primarily targets guanine bases in DNA, leading to the formation of O6-alkylguanine adducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Nitroso-N-Ethyl Acetamide

  • Structure: CH₃CON(NO)CH₂CH₃.
  • Synthesis Challenges: Ethyl-substituted nitroso compounds are often more soluble in polar solvents (e.g., ethanol) compared to propyl analogs, which may suffer from poor solubility in acetonitrile (MeCN) or water, leading to by-product formation .
  • Toxicity: N-Ethyl derivatives are precursors to DNA-alkylating agents, similar to propyl analogs, but shorter alkyl chains may accelerate metabolic breakdown, altering carcinogenic potency .

N-Nitroso-N-Methyl Acetamide

  • Structure: CH₃CON(NO)CH₃.
  • Key Differences : The methyl group (CH₃) offers minimal steric hindrance, increasing reactivity with nucleophilic DNA sites.
  • Biological Activity : Methylated N-nitroso compounds (e.g., NDMA) are highly volatile and exhibit stronger associations with liver and gastric tumors in humans .

N-Nitroso-N-Propyl-n-Butylamine (NPBA)

  • Structure: (CH₂CH₂CH₃)N(NO)(CH₂CH₂CH₂CH₃).

Comparison with Non-Nitroso Acetamide Derivatives

N,N-Dipropyl Acetamide (GMA 10)

  • Structure : CH₃CON(CH₂CH₂CH₃)₂.
  • Biological Activity : Exhibits high binding affinity to the translocator protein (TSPO; Ki = 0.18 nM), suggesting that propyl groups enhance lipophilic interactions in hydrophobic binding pockets .
  • Key Contrast: The absence of a nitroso group eliminates direct carcinogenic risk but may reduce reactivity with DNA.

Phenoxy Acetamide Derivatives

  • Example : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide.
  • Key Differences: These derivatives are designed for antimicrobial activity (e.g., gram-positive bacteria and fungi) rather than carcinogenicity .

Toxicological and Environmental Considerations

  • Carcinogenicity: N-Nitroso compounds, including acetamide derivatives, form DNA adducts via alkylation or aryl nitrosation. Propyl groups may increase tissue retention compared to methyl/ethyl analogs, prolonging exposure .
  • Endogenous Formation: Nitrosation of propylamine precursors (e.g., in cured meats) under acidic gastric conditions could generate N-nitroso-N-propyl acetamide .

Data Tables

Table 2. Comparison with Non-Nitroso Acetamides

Compound Functional Groups Biological Activity Key Finding Reference
N,N-Dipropyl acetamide Dipropyl, non-nitroso TSPO binding (Ki = 0.18 nM) Propyl enhances lipophilic affinity
Phenoxy acetamide (47) Benzo[d]thiazole, piperazine Antimicrobial (gram-positive) Sulfonyl groups boost activity

Biological Activity

Acetamide, N-nitroso-N-propyl- is a compound classified as a nitrosamine, which has garnered attention due to its biological activity, particularly its potential carcinogenic effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Overview of Nitrosamines

Nitrosamines are a class of compounds formed by the reaction of nitrous acid with secondary amines. They are known for their carcinogenic properties, primarily due to their ability to induce mutations in DNA. Acetamide, N-nitroso-N-propyl- is one such nitrosamine that has been studied for its biological effects.

Carcinogenic Potential

Research indicates that Acetamide, N-nitroso-N-propyl- exhibits significant carcinogenic potential. It is structurally related to other well-known carcinogens such as N-nitrosodimethylamine (NDMA), which has been shown to cause tumors in various animal models. The mechanism of action typically involves metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA and induce mutations .

Table 1: Summary of Carcinogenic Studies on Nitrosamines

Compound NameModel OrganismTumor TypeReference
N-Nitrosodimethylamine (NDMA)RatsLiver Tumors
Acetamide, N-nitroso-N-propyl-MiceLung Tumors
N-NitrosomethylphenylamineRatsStomach Tumors

The biological activity of Acetamide, N-nitroso-N-propyl- is largely attributed to its ability to undergo metabolic activation. The nitrosamine can be converted into highly reactive species that interact with cellular macromolecules. The following steps outline the proposed mechanism:

  • Metabolic Activation : Cytochrome P450 enzymes hydroxylate the nitrosamine.
  • Formation of Reactive Intermediates : This leads to the generation of alkylating agents capable of forming adducts with DNA.
  • DNA Damage and Mutagenesis : The formation of DNA adducts can result in mutations during replication, contributing to carcinogenesis.

Case Studies and Research Findings

A significant body of research has focused on the effects of nitrosamines in various biological systems. For instance, studies have shown that exposure to Acetamide, N-nitroso-N-propyl- can lead to increased tumor incidence in laboratory animals.

Case Study 1: Tumor Induction in Mice

In a controlled study involving mice, administration of Acetamide, N-nitroso-N-propyl- resulted in a statistically significant increase in lung tumors compared to control groups. The study highlighted the compound's ability to induce genotoxic effects and promote tumorigenesis through DNA damage .

Case Study 2: Mechanistic Insights from In Vitro Studies

In vitro studies using human liver microsomes demonstrated that Acetamide, N-nitroso-N-propyl- undergoes metabolic activation similarly to other nitrosamines. The resultant metabolites were shown to form DNA adducts, confirming the compound's potential for inducing mutations .

Q & A

Q. What are the established synthetic pathways for N-nitroso-N-propylacetamide, and what parameters critically influence yield and purity?

N-Nitroso-N-propylacetamide is synthesized via nitrosation of the parent amine (N-propylacetamide) using nitrosating agents like sodium nitrite under acidic conditions. Key parameters include:

  • pH control : Optimal nitrosation occurs at pH 3–4, balancing reaction rate and stability of intermediates .
  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis or decomposition) .
  • Catalysts : Thiocyanate or bromide ions can accelerate nitrosation kinetics .
    Post-synthesis, purification via vacuum distillation or chromatography is critical to isolate the compound from by-products like unreacted amines or nitrosating agents.

Q. Which analytical methods are most reliable for identifying and quantifying N-nitroso-N-propylacetamide in complex matrices?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Provides high sensitivity (detection limits ~0.1 µg/kg) and specificity. The compound’s molecular ion (m/z 130) and fragmentation patterns (e.g., m/z 58 for the propylamine moiety) aid identification .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Suitable for polar or thermally labile derivatives. Electrospray ionization in positive mode enhances detection of protonated molecular ions .
  • UV-Vis Spectroscopy : Nitrosamines absorb at 230–250 nm, though this lacks specificity without prior separation .
    Table 1: Key Analytical Parameters
MethodLOD (µg/kg)Recovery (%)Matrix Applicability
GC-MS0.185–95Food, environmental
LC-MS/MS0.0590–98Biological fluids

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported levels of N-nitroso-N-propylacetamide across studies?

Discrepancies often arise from:

  • Matrix Effects : Lipid-rich matrices (e.g., meat) may require exhaustive extraction (e.g., pressurized liquid extraction) to recover nitroso compounds efficiently .
  • Method Variability : Inter-laboratory differences in calibration standards (e.g., isotopic vs. external standards) affect quantification. Harmonized protocols, as recommended by EFSA, improve reproducibility .
  • Artifact Formation : Nitrosation during sample preparation (e.g., acidic storage) can inflate levels. Adding nitrosation inhibitors (e.g., ascorbic acid) during extraction mitigates this .

Q. What experimental designs are recommended for assessing in vivo vs. in vitro toxicity of N-nitroso-N-propylacetamide?

  • In Vitro : Use hepatic microsomal assays to study metabolic activation. For example, incubate the compound with CYP450 isoforms (e.g., CYP2E1) to identify genotoxic metabolites like alkylating agents .
  • In Vivo : Sub-acute toxicity studies in rodent models should include:
    • Dose-ranging (e.g., 10–100 mg/kg/day for 28 days).
    • Endpoints: Liver enzyme levels (ALT, AST), histopathology, and DNA adduct quantification in target organs .
    • Controls: Co-administer nitrosation inhibitors (e.g., vitamin C) to isolate compound-specific effects .

Q. How can nitrosamine impurities in acetamide derivatives be systematically profiled?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate nitrosamines from complex mixtures .
  • Detection : High-resolution mass spectrometry (HRMS) coupled with HPLC enables non-targeted screening. For example, monitor diagnostic ions (e.g., m/z 30.034 for NO• fragment) .
  • Validation : Spike recovery experiments (70–120%) and comparison with certified reference materials (e.g., N-nitrosodiethanolamine) ensure method accuracy .

Methodological Challenges

Q. What are the limitations of current catalytic nitrosation models for predicting N-nitroso-N-propylacetamide formation?

Existing models (e.g., second-order kinetics based on amine pKa and nitrite concentration) often fail to account for:

  • Steric Effects : Bulky substituents on the amine (e.g., propyl group) slow nitrosation rates .
  • Solvent Interactions : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may alter reaction pathways .
    Advanced computational methods (e.g., DFT simulations) are needed to predict regioselectivity and by-product formation.

Q. How can researchers mitigate interference from co-eluting compounds in GC-MS analysis?

  • Derivatization : Convert N-nitroso compounds to volatile derivatives (e.g., trimethylsilylation) to improve chromatographic resolution .
  • Selective Detectors : Use nitrogen-phosphorus detectors (NPD) or tandem MS to enhance specificity for nitrogen-containing analytes .

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